

Application Notes and Protocols for Measuring Clusterin Knockdown After Custirsen Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Custirsen (also known as OGX-011) is a second-generation antisense oligonucleotide designed to inhibit the production of the protein clusterin.[1][2] Clusterin is a stress-activated, cytoprotective chaperone protein that is overexpressed in various cancers and is associated with resistance to treatments like chemotherapy, hormone therapy, and radiation.[3][4][5] By binding to the mRNA of clusterin, **Custirsen** mediates its degradation, thereby preventing the synthesis of the clusterin protein.[3][4] This reduction in clusterin levels, or "knockdown," is intended to sensitize cancer cells to therapeutic agents.[5]

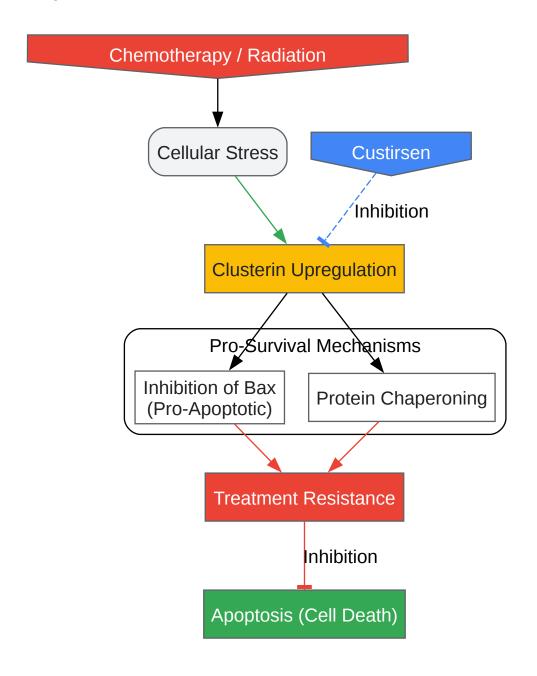
Accurate measurement of clusterin knockdown is critical for evaluating the biological activity of **Custirsen** in preclinical and clinical settings. These application notes provide detailed protocols for quantifying clusterin at both the mRNA and protein levels, enabling researchers to assess the efficacy of **Custirsen** treatment.

Mechanism of Action of Custirsen

Custirsen is a synthetic strand of nucleic acids that is complementary to the messenger RNA (mRNA) sequence of the human clusterin gene. When **Custirsen** enters a cancer cell, it binds specifically to the clusterin mRNA. This binding event forms a DNA-RNA hybrid, which is a substrate for RNase H, an intracellular enzyme that cleaves the RNA strand of such hybrids.



The degradation of the mRNA prevents it from being translated into the clusterin protein by the ribosome, leading to a decrease in cellular clusterin levels.



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